5-Bromo-(2-morpholinoethylamino)pyridine

説明

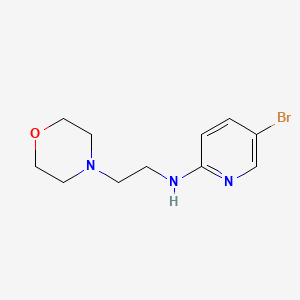

Structure

3D Structure

特性

IUPAC Name |

5-bromo-N-(2-morpholin-4-ylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c12-10-1-2-11(14-9-10)13-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYPVXGEXMMHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634139 | |

| Record name | 5-Bromo-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-56-9 | |

| Record name | N-(5-Bromo-2-pyridinyl)-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 5 Bromo 2 Morpholinoethylamino Pyridine

Precursor Synthesis

The foundation for synthesizing the target molecule lies in the creation of a pyridine (B92270) ring bearing the necessary functional groups for subsequent reactions. This typically involves a 5-bromo-2-substituted pyridine that can readily react with 2-morpholinoethanamine.

Halogenated pyridines are crucial intermediates due to the reactivity of the halogen substituents, which can act as leaving groups in various substitution reactions.

5-Bromo-2-fluoropyridine (B45044): This compound is a valuable precursor because the fluorine atom at the 2-position is a highly effective leaving group for nucleophilic aromatic substitution (SNAr) reactions. ossila.com A common synthetic approach starts from 2-amino-5-bromopyridine (B118841). This is achieved through a diazotization reaction, where the amino group is converted into a diazonium salt, which is subsequently displaced by fluoride (B91410). guidechem.comgoogle.com For instance, 2-amino-5-bromopyridine can be treated with sodium nitrite (B80452) in the presence of a fluoride source like anhydrous hydrogen fluoride to yield the desired 5-bromo-2-fluoropyridine. google.com

5-Bromo-2-nitropyridine (B47719): The nitro group at the 2-position serves as a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic attack. The synthesis of 5-bromo-2-nitropyridine is often accomplished by the oxidation of 2-amino-5-bromopyridine. acs.org A two-step process can be employed where 2-aminopyridine (B139424) is first brominated using N-Bromosuccinimide (NBS) to selectively produce 2-amino-5-bromopyridine. acs.orgchemicalbook.com The resulting aminopyridine is then oxidized using an oxidant mixture, such as hydrogen peroxide in sulfuric acid or peroxyacetic acid, to yield 5-bromo-2-nitropyridine. acs.orgchemicalbook.com

| Intermediate | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2-fluoropyridine | 2-Amino-5-bromopyridine | NaNO2, Anhydrous HF | Diazotization/Fluorination | google.com |

| 5-Bromo-2-nitropyridine | 2-Amino-5-bromopyridine | H2O2, H2SO4 | Oxidation | acs.org |

The introduction of functional groups, particularly amino groups, onto a pyridine ring is a fundamental transformation in heterocyclic chemistry. nih.gov The electron-deficient nature of the pyridine ring makes it challenging to functionalize via electrophilic substitution but facilitates nucleophilic and radical-based reactions. researchgate.net

Several methods exist for the amination of pyridines:

Chichibabin Reaction: This classic reaction involves the direct amination of pyridine using sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. chemistry-online.com The reaction proceeds via a nucleophilic addition-elimination mechanism with the elimination of a hydride ion. chemistry-online.com

Copper-Catalyzed Amination: Copper catalysts can be used to facilitate the amination of bromopyridine derivatives, often using aqueous ammonia (B1221849) under mild conditions. researchgate.net This method is effective for a range of substrates bearing both electron-donating and electron-withdrawing groups. researchgate.net

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This is one of the most versatile and widely used methods for forming C-N bonds. acs.orgresearchgate.net It involves the cross-coupling of an aryl halide (like a bromopyridine) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgchemspider.com This reaction is highly efficient for a broad scope of amines and aryl halides. nih.govmit.edu

Key Synthetic Methodologies for Incorporating the Morpholinoethylamino Moiety

Once a suitable 5-bromo-2-substituted pyridine precursor is obtained, the final step is the introduction of the 2-morpholinoethylamino side chain. This is typically achieved through C-N bond-forming reactions.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for synthesizing the target compound. The pyridine ring's electron-deficient character, enhanced by an electron-withdrawing group at the 2- or 4-position, makes it susceptible to attack by nucleophiles. chemistry-online.comstackexchange.com In this context, 2-morpholinoethanamine acts as the nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition: The amine nucleophile attacks the carbon atom bearing the leaving group (e.g., fluorine or a nitro group), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net For attack at the 2-position, the negative charge in this intermediate can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization. stackexchange.com

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

The reactivity order for leaving groups in SNAr reactions is typically F > NO₂ > Cl ≈ Br > I. researchgate.netnih.gov Therefore, 5-bromo-2-fluoropyridine is an excellent substrate for this reaction, as the highly electronegative fluorine atom both activates the ring for attack and serves as an excellent leaving group. ossila.com Similarly, the nitro group in 5-bromo-2-nitropyridine is a powerful activating group and can be displaced by the amine.

| Substrate | Leaving Group | Role of Group | Relative Reactivity | Reference |

|---|---|---|---|---|

| 5-Bromo-2-fluoropyridine | F- | Activating Group & Leaving Group | High | ossila.comnih.gov |

| 5-Bromo-2-nitropyridine | NO2- | Strong Activating Group & Leaving Group | High | nih.gov |

| 5-Bromo-2-chloropyridine | Cl- | Leaving Group | Moderate | nih.gov |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile alternative for forming the C-N bond between the pyridine ring and the morpholinoethylamino moiety. acs.orgresearchgate.netmit.edu This method is especially useful when the SNAr reaction is not feasible or gives low yields. The reaction couples an aryl halide or triflate with an amine. acs.org

The general catalytic cycle involves three main steps:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyridine derivative, forming a Pd(II) complex.

Transmetalation/Coordination: The amine (2-morpholinoethanamine) coordinates to the palladium center, and in the presence of a base, a palladium-amido complex is formed.

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This method has been successfully applied to a wide variety of bromopyridines and amines. acs.orgchemspider.comnih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. nih.govmit.edu

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in forming carbon-carbon (C-C) bonds. mychemblog.comyonedalabs.com The reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmusechem.com Its primary application lies in the synthesis of biaryls, styrenes, and conjugated dienes. mychemblog.com

While the Suzuki-Miyaura coupling is the preeminent method for C-C bond formation, it is not the standard or conventional pathway for the direct formation of carbon-nitrogen (C-N) bonds required to synthesize 5-Bromo-(2-morpholinoethylamino)pyridine. The palladium-catalyzed methodology specifically developed and optimized for C-N bond formation is the Buchwald-Hartwig amination, as detailed in the preceding section (2.2.2). Therefore, for the direct coupling of a bromopyridine with an amine, the Buchwald-Hartwig reaction is the appropriate and widely accepted palladium-catalyzed strategy.

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines. This palladium-catalyzed cross-coupling reaction is a primary route for the synthesis of this compound, typically starting from 2,5-dibromopyridine (B19318) and 2-morpholinoethan-1-amine. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product.

Key to the success of the Buchwald-Hartwig amination is the choice of catalyst system, which includes a palladium precursor and a supporting ligand. Various phosphine ligands have been shown to be effective for the amination of bromopyridines. For instance, bulky, electron-rich ligands such as XPhos, RuPhos, and BINAP have demonstrated high efficacy in promoting the coupling of amines with aryl bromides. The selection of the appropriate ligand is crucial for achieving high yields and minimizing side reactions.

The choice of base is another critical parameter in optimizing the Buchwald-Hartwig reaction. Strong, non-nucleophilic bases are generally preferred to facilitate the deprotonation of the amine without competing in the coupling reaction. Common bases employed include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). The reaction is typically carried out in aprotic, anhydrous solvents such as toluene, dioxane, or THF under an inert atmosphere to prevent catalyst deactivation.

| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | Morpholine (B109124) | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 65 | 83 | scirp.org |

| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | chemrxiv.org |

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 | mdpi.com |

Amine Alkylation and Amidation Approaches

An alternative synthetic route to this compound involves the alkylation of 2-amino-5-bromopyridine with a suitable morpholinoethyl electrophile, such as 4-(2-chloroethyl)morpholine. This nucleophilic substitution reaction typically requires a base to deprotonate the amino group of the pyridine, enhancing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines like triethylamine (B128534) (Et₃N). The reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) at elevated temperatures.

A related approach is amidation, which would involve the reaction of 2-amino-5-bromopyridine with a morpholinoacetyl chloride or a similar activated carboxylic acid derivative, followed by reduction of the resulting amide. However, direct alkylation is generally a more straightforward approach for the synthesis of the target compound. One of the challenges in amine alkylation is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts or dialkylated products. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

| Starting Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | N-Methylacetamide | K₃PO₄ | Toluene/t-AmOH | Reflux | 88 | mdpi.com |

| Primary Amines | Ethylene Sulfate | tBuOK | 2-MeTHF/IPA | 60 | High | chemrxiv.org |

Synthetic Route Optimization

Regioselectivity and Stereoselectivity in Synthesis

In the synthesis of this compound from 2,5-dibromopyridine, regioselectivity is a critical consideration. The two bromine atoms on the pyridine ring exhibit different reactivities towards nucleophilic substitution and palladium-catalyzed amination. Generally, the bromine atom at the 2-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. nih.gov In the context of the Buchwald-Hartwig amination, the regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. For instance, certain bulky phosphine ligands can direct the amination to the less sterically hindered 5-position, although the electronic preference for the 2-position often dominates.

Stereoselectivity is not a factor in the synthesis of the achiral this compound. However, if chiral amines were to be used in the synthesis, or if the morpholine ring were to be substituted with chiral centers, then the diastereoselectivity of the reaction would become an important consideration.

Reaction Conditions and Catalyst Selection

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. In Buchwald-Hartwig aminations, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Ligands can be broadly categorized as monodentate (e.g., XPhos, RuPhos) or bidentate (e.g., BINAP, dppp). The selection of the ligand can influence catalyst stability, activity, and selectivity. For instance, bulky, electron-rich monodentate ligands have been shown to be highly effective in the amination of unactivated aryl bromides. scirp.orgorganic-chemistry.org

The reaction temperature is another key variable. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. Microwave irradiation has been successfully employed to accelerate these reactions, often leading to shorter reaction times and improved yields. mdpi.com The choice of solvent can also impact the reaction outcome, with polar aprotic solvents generally being favored.

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ vs. Pd₂(dba)₃ | Can influence reaction rate and yield. | researchgate.net |

| Ligand | Monodentate vs. Bidentate | Affects catalyst stability, activity, and selectivity. | organic-chemistry.orgresearchgate.net |

| Base | NaOtBu vs. K₃PO₄ vs. Cs₂CO₃ | Base strength and solubility can impact reaction efficiency. | researchgate.net |

| Solvent | Toluene vs. Dioxane vs. TMO | Solvent polarity and coordinating ability can affect catalyst performance. | maynoothuniversity.ie |

| Temperature | Room temp vs. Elevated temp vs. Microwave | Influences reaction rate and potential for side reactions. | mdpi.com |

Yield Enhancement and Purity Considerations

To enhance the yield of this compound, several strategies can be employed. The use of pre-catalysts, which are stable palladium complexes that are activated in situ, can lead to more consistent and higher yields. Additionally, the careful control of stoichiometry, particularly the ratio of the amine to the aryl bromide, can minimize the formation of undesired side products. The purity of the starting materials and the exclusion of oxygen and moisture from the reaction are also critical for achieving high yields.

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is important to effectively separate the desired product from unreacted starting materials, catalyst residues, and any byproducts. Recrystallization can also be employed as a final purification step to obtain a highly pure product.

Derivatization of this compound

The bromine atom on the pyridine ring of this compound serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position, enabling the synthesis of a diverse library of compounds for structure-activity relationship studies.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile and allows for the introduction of aryl, heteroaryl, and alkyl groups. scirp.orgnih.govmdpi.comgold-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.orgscirp.orgorganic-chemistry.org

Heck Coupling: The Heck coupling reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base.

These derivatization reactions significantly expand the chemical space accessible from this compound, making it a valuable building block in drug discovery and materials science.

| Reaction Type | Coupling Partner | Catalyst System | Typical Conditions | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane (B91453)/H₂O, 85-95 °C | scirp.orggold-chemistry.org |

| Sonogashira Coupling | Terminal alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF, 100 °C | scirp.orgscirp.org |

| Heck Coupling | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | DMF, 100 °C |

Modification at the Bromine Position via Cross-Coupling Reactions

The bromine atom at the C-5 position of the pyridine ring is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction is a widely used method for the formation of C-C bonds by coupling the bromo-pyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of similar 5-bromopyridine derivatives is well-established. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields. mdpi.com These reactions are typically carried out in a solvent mixture such as 1,4-dioxane and water, with a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com The reaction conditions are generally tolerant of a wide range of functional groups on the boronic acid partner.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | mdpi.com |

| Pd(OAc)₂/XPhos | K₂CO₃ | Toluene/Water | 100 | Good | General Conditions |

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the bromo-pyridine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The synthesis of 2-amino-3-alkynyl pyridines from 2-amino-3-bromopyridines has been successfully achieved using this methodology, highlighting its applicability to aminopyridine scaffolds.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Ref |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | General Conditions |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. to 60 | General Conditions |

Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the bromo-pyridine and an alkene. This transformation is catalyzed by a palladium complex and typically requires a base to neutralize the hydrogen halide formed during the reaction. The reaction conditions can be tuned to favor either the linear or branched product, depending on the choice of ligands and other parameters.

Stille Coupling: The Stille coupling involves the reaction of the bromo-pyridine with an organotin compound. A key advantage of this method is the stability of organotin reagents to air and moisture. This reaction is catalyzed by a palladium complex and can be used to introduce a variety of alkyl, alkenyl, aryl, and alkynyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. In the context of derivatizing this compound, this reaction could be employed to couple the bromo-pyridine with a variety of primary or secondary amines, leading to the synthesis of novel diamine derivatives. The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | chemspider.com |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | General Conditions |

Modifications on the Morpholino Ring

The morpholino ring of this compound offers opportunities for structural modification, primarily through the introduction of substituents on the carbon atoms of the ring. Such modifications can significantly impact the compound's conformation and polarity.

The synthesis of C-substituted morpholine derivatives often involves multi-step sequences starting from chiral precursors like amino alcohols. One strategy involves the N-alkylation of an amino alcohol with a suitable electrophile, followed by an intramolecular cyclization. For example, intramolecular reductive etherification has been used to stereoselectively synthesize C-substituted morpholines.

Another approach is the use of palladium-catalyzed carboamination reactions of O-allyl ethanolamine (B43304) derivatives with aryl or alkenyl halides. This method allows for the construction of cis-3,5-disubstituted morpholines. While these methods have not been specifically reported for the target compound, they represent viable synthetic routes to introduce diversity at the morpholino ring.

| Reaction Type | Key Reagents | Outcome |

| Intramolecular Reductive Etherification | Keto alcohols, reducing agents | Stereoselective formation of C-substituted morpholines |

| Pd-catalyzed Carboamination | O-allyl ethanolamines, aryl/alkenyl halides, Pd catalyst | Synthesis of cis-3,5-disubstituted morpholines |

Modifications on the Ethylamino Linker

The ethylamino linker in this compound contains a secondary amine that can be a site for further functionalization through alkylation or acylation reactions.

N-Alkylation: The secondary amine of the ethylamino linker can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. N-alkylation of similar aminopyridine structures has been achieved under various conditions. For instance, the N-monoalkylation of 2- or 3-aminopyridines has been accomplished using a carboxylic acid and sodium borohydride.

N-Acylation: The secondary amine can also be acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically straightforward and can be carried out under mild conditions. The resulting amides can alter the electronic properties and hydrogen bonding capabilities of the molecule.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, base | N-alkylated derivative |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkylated derivative |

| N-Acylation | Acyl chloride/anhydride, base | N-acylated (amide) derivative |

Potential Therapeutic Applications and Future Research Directions

Neurological and Psychiatric Disorders

The pyridine (B92270) nucleus is a common feature in many centrally acting drugs, and its derivatives have been extensively investigated for their effects on the central nervous system (CNS). jchemrev.com

A key strategy in the symptomatic treatment of Alzheimer's disease (AD) is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.govnih.gov The inhibition of both AChE and BChE is considered a valuable therapeutic approach. nih.gov

Derivatives incorporating a morpholine (B109124) moiety have been synthesized and evaluated for their anticholinesterase activity. For instance, a series of 2-(9-acridinylamino)-2-oxoethyl piperazine/piperidine/morpholinecarbodithioate derivatives were investigated, with some compounds showing promising and specific action against BChE. nih.govnih.gov One derivative, in particular, demonstrated inhibitory activity against both enzymes. nih.govnih.gov This suggests that the morpholine component can be a part of a pharmacophore for cholinesterase inhibition.

The concept of multitarget-directed ligands (MTDLs) is a growing area in AD research, aiming to address the complex and multifactorial nature of the disease. nih.gov This approach involves designing single molecules that can interact with multiple biological targets involved in the disease pathology, such as cholinesterases and serotonin (B10506) receptors. researchgate.net Given that pyridine derivatives are being explored as scaffolds for MTDLs, 5-Bromo-(2-morpholinoethylamino)pyridine could serve as a foundational structure for developing novel MTDLs for Alzheimer's disease.

| Compound Class | Target Enzyme(s) | Key Findings |

| 2-(9-acridinylamino)-2-oxoethyl morpholinecarbodithioate derivatives | AChE and BChE | Some derivatives showed specific and promising action against BChE, with one compound inhibiting both enzymes. nih.govnih.gov |

| Quinoxaline derivatives | AChE and BChE | Showed potent inhibitory activity against AChE and some compounds also inhibited BChE. mdpi.com |

Pyridine derivatives have been a significant focus in the development of antidepressant and anxiolytic agents. jchemrev.com The therapeutic action of some pyridine-containing drugs is attributed to their interaction with serotonin receptors, such as antagonizing 5-hydroxytryptamine (5-HT2) receptors and inhibiting serotonin reuptake transporters (SERTs). jchemrev.com

Research on various pyridine derivatives has demonstrated their potential antidepressant activity in preclinical models. For example, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated, with some compounds showing significant antidepressant-like effects in the forced swim test and tail suspension test. nih.govmdpi.com The mechanism of action for one of the potent compounds in this series was suggested to be related to its effect on 5-hydroxytryptamine (5-HT) concentration in the mouse brain. nih.gov

In the context of anxiety, certain pyridine derivatives have shown anxiolytic-like effects. For instance, 2-methyl-6-(phenylethynyl)pyridine (MPEP), a selective antagonist for the metabotropic glutamate 5 receptor (mGluR5), has demonstrated anxiolytic potential in various rodent models of anxiety. nih.gov Another benzothieno-pyridine derivative, AP159, has also been identified as a potential non-benzodiazepine anxiolytic agent. nih.gov These findings highlight the potential of the pyridine scaffold in designing new treatments for depression and anxiety disorders.

| Derivative Class | Potential Application | Experimental Model | Notable Finding |

| 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines | Antidepressant | Forced Swim Test, Tail Suspension Test | Significant reduction in immobility time, suggesting antidepressant activity. nih.govmdpi.com |

| 2-methyl-6-(phenylethynyl)pyridine (MPEP) | Anxiolytic | Elevated Plus Maze, Social Exploration Test | Attenuated anxiety-dependent variables. nih.gov |

| AP159 (benzothieno-pyridine derivative) | Anxiolytic | Various preclinical models | Identified as a novel non-benzodiazepine anxiolytic agent. nih.gov |

The pyridine ring is a structural component of various compounds investigated for anticonvulsant properties. jchemrev.com Pyridine derivatives are reported to exert their anticonvulsant effects through various mechanisms, including enhancement of GABAergic inhibition and modulation of ion channels such as sodium and calcium channels. jchemrev.com While direct studies on the anticonvulsant activity of this compound are not available, the broader class of pyridine derivatives has shown promise in this area. jchemrev.com

Infectious Diseases

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds, including pyridine derivatives, are a rich source of potential candidates. nih.gov

Numerous studies have highlighted the antibacterial potential of pyridine derivatives against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and showed moderate in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

The morpholine moiety, present in this compound, has also been incorporated into compounds with antibacterial properties. rsc.org The combination of a pyridine ring and a morpholine group in a single molecule could lead to compounds with significant antibacterial activity. For example, novel chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives were found to be active against Gram-positive bacteria. nih.gov

| Derivative Class | Bacterial Strains Tested | Key Finding |

| Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate antibacterial activity observed. japsonline.com |

| 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | Gram-positive and Gram-negative bacteria | Active only against Gram-positive bacteria. nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Strong antibacterial activity similar to linezolid. frontiersin.org |

Pyridine derivatives have also been investigated for their antifungal activity against various pathogenic fungi. mdpi.com For example, certain nicotinic acid benzylidene hydrazide derivatives, which contain a pyridine ring, have shown activity against Candida albicans and Aspergillus niger. nih.gov The morpholine ring is a key component of the agricultural fungicide pyrimorph, indicating its importance in antifungal drug design. mdpi.com Benzoyl thiourea derivatives linked to morpholine have also been reported to possess good antifungal activity. bamu.ac.in The presence of both the pyridine and morpholine moieties in this compound suggests that this compound and its derivatives could be promising leads for the development of new antifungal agents. bohrium.com

| Derivative Class | Fungal Strains Tested | Key Finding |

| Nicotinic acid benzylidene hydrazides | C. albicans, A. niger | Some derivatives showed activity comparable to standard drugs. nih.gov |

| Pyridine amide derivatives | C. albicans, Aspergillus fumigatus | Potent antifungal activity by inhibiting Gwt1 protein. researchgate.net |

| Cinnamide derivatives (Pyrimorph analogues) | Various plant pathogens | A chlorine atom in the pyridine ring was helpful for fungicidal activity. mdpi.com |

Antiviral Agents

The pyridine scaffold is a common motif in a multitude of compounds exhibiting a wide range of biological activities, including antiviral properties. nih.gov Derivatives of pyridine have been investigated for their efficacy against a variety of viruses, such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov The mechanisms of action for these compounds are diverse and can include the inhibition of viral replication and interference with viral entry into host cells. nih.gov While research into the specific antiviral activity of this compound is not extensively documented in publicly available literature, the presence of the 2-amino-5-bromopyridine (B118841) moiety suggests a potential avenue for investigation. For instance, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized and evaluated for their antiviral activity, with some demonstrating activity against various virus strains, albeit close to their toxicity threshold. nih.gov

Oncology

The pyridine nucleus is a key structural component in numerous approved anticancer drugs. guidechem.com This has spurred significant research into the synthesis and evaluation of novel pyridine derivatives as potential cancer therapeutics.

Anticancer Agents

The 2-aminopyridine (B139424) structure is a well-established pharmacophore in the development of anticancer agents. nih.gov The introduction of a bromine atom at the 5-position of the pyridine ring, as seen in 2-amino-5-bromopyridine, provides a valuable synthetic intermediate for creating a diverse library of compounds for anticancer screening. guidechem.comnih.gov While direct studies on the anticancer properties of this compound are limited, research on related N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles has shown significant cytotoxic activity against human breast (MCF-7) and colon (HT-29) cancer cell lines. researchgate.net Furthermore, novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated promising anticancer activity against a panel of human cancer cell lines. mdpi.com

Inhibitors of Specific Kinases in Cancer Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov The 2-amino-5-bromopyridine moiety serves as a foundational structure in the synthesis of various kinase inhibitors. guidechem.com The morpholine group is also a common feature in kinase inhibitors, often conferring favorable properties such as improved solubility and metabolic stability. For example, substituted morpholinopyrimidines have been synthesized and shown to be potent inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme in a signaling pathway frequently activated in cancer. nih.gov The combination of the 5-bromopyridine and morpholinoethylamino moieties in the target compound suggests its potential as a kinase inhibitor, though specific inhibitory activity against particular kinases has yet to be extensively reported.

Metabolic Disorders

Research into the role of pyridine derivatives in metabolic disorders is an emerging field. The structural diversity of these compounds allows for the exploration of their effects on various metabolic pathways.

Obesity and Insulin Sensitivity

The global rise in obesity and associated insulin resistance has created an urgent need for new therapeutic strategies. nih.gov While direct evidence linking this compound to the management of obesity or the improvement of insulin sensitivity is not available in the current body of scientific literature, the broader class of pyridine derivatives has been a source of compounds with potential metabolic benefits. The degradation and metabolism of pyridine derivatives are influenced by their specific substituents, indicating that targeted modifications could lead to compounds with desired biological effects on metabolic processes. nih.gov

Diabetes Therapy (e.g., SGLT2 Inhibitors)

Current therapeutic approaches for type 2 diabetes include a range of oral anti-diabetic agents that target different aspects of glucose metabolism. guidechem.com The development of novel compounds to manage this complex disease is an ongoing area of research. Although there is no specific data to suggest that this compound or its close analogs act as SGLT2 inhibitors or have other direct applications in diabetes therapy, the general exploration of pyridine-containing compounds for anti-diabetic properties continues. nih.gov

Inflammation and Immunomodulation

There is no available scientific literature detailing studies on the anti-inflammatory or immunomodulatory properties of this compound. While pyridine and morpholine moieties are present in various biologically active compounds, research specifically investigating this compound's efficacy and mechanisms in inflammatory or immune-related pathways has not been published.

Materials Science and Other Applications

There is no specific data on the use of this compound as a corrosion inhibitor. While some related pyridine derivatives have been investigated for their corrosion inhibition properties, no such studies have been published for this particular compound.

Future Research Perspectives

In the absence of any foundational research on the biological activity of this compound, there are no established structure-activity relationships (SAR) to guide the rational design of novel analogues with enhanced potency and selectivity. Future research would first need to identify a primary biological target and establish a baseline activity for this compound.

There are no published studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. The evaluation of these properties is a crucial step in early-stage drug discovery, but such investigations have not been reported for this compound. nih.govnih.govbitesizebio.com General in silico tools and in vitro assays could be applied in future studies, but no specific data is currently available. nih.goviapchem.org

Combination Therapies and Polypharmacology

There is no publicly available research detailing the use of "this compound" in combination with other therapeutic agents. The scientific community has not yet published any studies exploring potential synergistic or additive effects that could arise from such combinations. Similarly, the concept of its application in polypharmacology—the design or use of pharmaceutical agents that act on multiple targets or disease pathways—remains entirely unexplored for this compound. The foundational pharmacological data necessary to even hypothesize about its potential for polypharmacology is not present in the current body of scientific literature.

Nanotechnology-based Delivery Systems

The application of nanotechnology to enhance drug delivery is a rapidly advancing field. However, there are no documented instances of "this compound" being formulated into or studied with any nanotechnology-based delivery systems. Research into encapsulating or attaching this compound to nanoparticles, liposomes, dendrimers, or other nanocarriers to potentially improve its solubility, stability, targeting, or controlled release is absent from scientific publications. Consequently, no data exists on the development, characterization, or efficacy of any such nano-formulations.

Conclusion

Summary of Key Findings and Contributions

The chemical compound 5-Bromo-(2-morpholinoethylamino)pyridine is primarily documented in chemical supplier databases as a commercially available organic building block. sigmaaldrich.comchemscene.com Its principal contribution to the scientific community lies in its potential as a versatile intermediate for synthetic chemistry. The molecule's structure is a composite of three key chemical motifs that are significant in medicinal chemistry: a pyridine (B92270) ring, a morpholine (B109124) group, and a reactive bromine atom.

The presence of the bromine atom on the pyridine ring at the 5-position offers a chemically active site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. mdpi.commdpi.com This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the synthesis of diverse molecular libraries. The morpholine moiety is a privileged structure in drug discovery, frequently incorporated into therapeutic agents to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties. researchgate.netchemrxiv.org The 2-amino-pyridine backbone itself is a well-established pharmacophore found in numerous biologically active compounds. nih.gov

While specific research detailing the biological activity of this compound itself is not prominent in the reviewed literature, its value is derived from its role as a precursor. It provides chemists with a readily accessible starting material that combines these three valuable functional components, thereby facilitating the exploration of new chemical space in the development of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 364794-56-9 | chemscene.com |

| Molecular Formula | C₁₁H₁₆BrN₃O | sigmaaldrich.comchemscene.com |

| Molecular Weight | 286.17 g/mol | sigmaaldrich.comchemscene.com |

| Synonym | N-(5-bromo-2-pyridinyl)-4-Morpholineethanamine | chemscene.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | BrC1=CN=C(C=C1)NCCN2CCOCC2 | sigmaaldrich.comchemscene.com |

| InChI Key | OBYPVXGEXMMHLO-UHFFFAOYSA-N | sigmaaldrich.com |

Outlook for this compound in Academic Research and Drug Discovery

The future utility of this compound in academic and industrial settings appears promising, primarily as a foundational scaffold for drug discovery and development. Its structural characteristics make it an attractive starting point for creating new chemical entities with potential therapeutic applications across various disease areas.

In academic research, the compound is well-suited for use in the development of novel synthetic methodologies. Its reactive bromine handle can be exploited to test new cross-coupling catalysts or reaction conditions. Furthermore, the molecule can be used to synthesize libraries of related compounds for structure-activity relationship (SAR) studies, helping to elucidate the chemical features required for activity against specific biological targets.

In the realm of drug discovery, pyridine derivatives are integral to a wide range of clinically approved drugs. nih.gov The this compound scaffold is a promising candidate for the development of agents targeting kinases, G-protein coupled receptors, and other enzyme classes where the pyridine and morpholine moieties are known to interact favorably. researchgate.netgoogle.com The ability to easily modify the 5-position of the pyridine ring allows for the systematic optimization of a lead compound's potency and selectivity. Its commercial availability accelerates the discovery process by allowing research teams to directly engage in lead generation and optimization without undertaking a de novo synthesis of the core structure. Consequently, this compound is expected to serve as a valuable tool for medicinal chemists aiming to develop next-generation therapeutics for a multitude of diseases.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.2 (d, J=5.4 Hz, H-6), δ 3.4 (m, morpholine CH₂) | |

| FT-IR | 550 cm⁻¹ (C-Br), 1600 cm⁻¹ (C=N) | |

| HRMS (ESI+) | [M+H]⁺ m/z calc. 286.03, found 286.02 |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–100°C | Maximizes coupling |

| Catalyst | Pd(OAc)₂/Xantphos | Reduces side products |

| Solvent | DMF | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。